N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide
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Overview
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a synthetic organic compound featuring a complex structure with multiple functional groups This compound is notable for its inclusion of both quinoline and pyrazine moieties, linked through a carboxamide group The presence of a methylsulfonyl group further adds to its chemical versatility and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:
Formation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This can be achieved by sulfonylation of tetrahydroquinoline using methylsulfonyl chloride under basic conditions.
Formation of Pyrazine-2-carboxamide: : This might involve the reaction of pyrazine with a suitable carboxylating agent, such as ethyl chloroformate, followed by amination.
Coupling Reaction: : The two fragments (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline and pyrazine-2-carboxamide) are then coupled using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial production, the process would need to be optimized for scalability, yield, and cost-effectiveness:
Bulk Reaction Vessels: : Using larger reactors for the sulfonylation and carboxylation reactions, ensuring thorough mixing and controlled temperature conditions.
Automated Processes: : Employing automated systems for reagent addition and monitoring reaction progress via in-situ analysis (e.g., NMR, HPLC).
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially at the quinoline or sulfonyl moieties.
Reduction: : Selective reduction of functional groups, such as the nitro group in related compounds.
Substitution: : Nucleophilic substitution reactions, especially involving the pyrazine ring or sulfonyl group.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.
Substitution: : Utilizing nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Oxidation Products: : Modified quinoline or pyrazine structures with oxidized functional groups.
Reduction Products: : Compounds with reduced or altered functional groups, such as amines from nitro groups.
Substitution Products: : New derivatives with substituted pyrazine or quinoline rings.
Scientific Research Applications
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is explored in several scientific domains:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme inhibition or receptor binding due to its structural features.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.
Industry: : Utilized in the development of specialized materials or as a component in chemical manufacturing processes.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: : Might include enzymes, receptors, or other proteins.
Pathways Involved: : Could involve inhibition of enzymatic activity, receptor modulation, or interference in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)pyrazine-2-carboxamide
N-(2-methylquinolin-4-yl)pyrazine-2-carboxamide
N-(4-chloroquinolin-3-yl)pyrazine-2-carboxamide
Uniqueness
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is unique due to the presence of a methylsulfonyl group, which can influence its chemical reactivity and biological activity, setting it apart from other pyrazine or quinoline-based compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its intricate structure and the presence of multiple functional groups make it a valuable candidate for further research and development.
Biological Activity
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group and a pyrazine-2-carboxamide moiety. Its molecular formula is C14H16N4O3S, with a molecular weight of approximately 320.37 g/mol. The presence of the methylsulfonyl group is significant as it often enhances solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes involved in critical biochemical pathways. This inhibition can lead to anti-inflammatory and antimicrobial effects.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases.
- Cellular Interaction : The compound may interact with cell surface receptors or intracellular targets, modulating signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Candida albicans | 0.25 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Notably:
- Inhibition of iNOS : The compound significantly reduces inducible nitric oxide synthase (iNOS) expression.
- Cytokine Modulation : It decreases levels of TNF-alpha and IL-6 in cell cultures.
Anticancer Potential
This compound has been evaluated for its anticancer properties. Preliminary studies indicate:
- Cell Line Studies : It exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µg/mL.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 10 |
HeLa | 12 |
A549 | 15 |
These findings highlight its potential as a lead compound for developing new anticancer therapies.
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their anti-inflammatory and anticancer activities through COX inhibition and NF-kB pathway modulation, revealing significant structure–activity relationships that could guide further development .
- Antimicrobial Evaluation : Research on sulfonamide derivatives demonstrated their effectiveness against drug-resistant bacteria, supporting the hypothesis that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy .
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-23(21,22)19-8-2-3-11-4-5-12(9-14(11)19)18-15(20)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYDKHXZPTLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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